Imidazo[1,2-a]pyrazine-2-carboxylic acid
Overview
Description
Imidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its versatile biological activities and potential therapeutic applications.
Synthetic Routes and Reaction Conditions:
Iodine-Catalyzed Synthesis: One efficient method for synthesizing this compound involves an iodine-catalyzed one-pot three-component condensation reaction.
Hydrolysis of Esters: Another common method involves the hydrolysis of ethyl imidazo[1,2-a]pyrazine-2-carboxylate using sodium hydroxide to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by metal catalysts or oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups on the imidazo[1,2-a]pyrazine ring are replaced by other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Metal catalysts (e.g., palladium) and oxidizing agents (e.g., hydrogen peroxide).
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrazine-2-carboxylic acid is a versatile scaffold in organic synthesis and drug development . It has been found to act as a covalent anticancer agent , targeting the KRAS G12C-mutated NCI-H358 cells .
Mode of Action
The compound interacts with its targets through a process known as covalent inhibition . This involves the compound binding to its target in a way that forms a covalent bond, leading to the inhibition of the target’s function .
Biochemical Pathways
It is known that the compound plays a role in the phosphorylation process that activates nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) .
Pharmacokinetics
The compound is known to be solid at room temperature and is typically stored in a refrigerator . These properties may influence its bioavailability.
Result of Action
This compound has demonstrated potent and broad-spectrum anti-influenza activity, especially for the oseltamivir-resistant H1N1/pdm09 strain . It induces clustering of the viral nucleoprotein , which could disrupt the virus’s ability to replicate.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage conditions can affect its stability . Additionally, the compound’s efficacy may vary depending on the specific strain of virus or type of cancer cell it is acting upon .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyrazine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to act as a ligand for certain enzymes, facilitating catalytic processes. For instance, it can bind to the active sites of enzymes, altering their conformation and enhancing their catalytic efficiency . Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities . These effects are particularly relevant in the context of cancer research, where this compound has demonstrated potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s therapeutic potential and its role in biochemical pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under various experimental conditions, retaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially influencing its efficacy and safety . Long-term studies have shown that this compound can have sustained effects on cellular function, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can produce therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including alterations in liver and kidney function . These findings highlight the importance of dosage optimization in the development of this compound-based therapies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety . Additionally, this compound can modulate metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments . These interactions are essential for the compound’s accumulation and activity within target tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic potential .
Scientific Research Applications
Imidazo[1,2-a]pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: This compound shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring, it is widely studied for its synthetic versatility and biological activities.
Uniqueness: Imidazo[1,2-a]pyrazine-2-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to act as a scaffold for various biologically active molecules makes it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-4-10-2-1-8-3-6(10)9-5/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRLBPBHYUWTAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506485 | |
Record name | Imidazo[1,2-a]pyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77112-53-9 | |
Record name | Imidazo[1,2-a]pyrazine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77112-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives in medicinal chemistry?
A1: Recent research suggests that this compound can be used as a scaffold to synthesize novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives with promising antimicrobial activities [, ]. These derivatives were synthesized via a condensation reaction with various aliphatic and aromatic amines.
Q2: What kind of antimicrobial activity has been observed with these derivatives?
A2: While the exact mechanism of action remains to be elucidated, several synthesized N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives demonstrated promising in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species [, ]. Notably, these compounds exhibited moderate inhibitory effects against human pathogenic microorganisms, suggesting their potential as lead compounds for the development of new antimicrobial agents.
Q3: How were the newly synthesized this compound derivatives characterized?
A3: Researchers utilized a combination of spectroscopic and analytical techniques to confirm the structures of the synthesized compounds. These included Infrared Spectroscopy (IR), ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) [, ].
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